

# An In-depth Technical Guide to the Chemical Structure and Stereoisomers of $\alpha$ -Humulene

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## Compound of Interest

Compound Name: *Humulene*

Cat. No.: *B10785927*

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## Introduction

**$\alpha$ -Humulene**, also known as  $\alpha$ -caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, most notably in hops (*Humulus lupulus*), from which it derives its name.<sup>[1][2]</sup> It is a significant contributor to the characteristic aroma of hops and beer.<sup>[3]</sup> Beyond its aromatic properties,  **$\alpha$ -humulene** has garnered considerable interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols related to  **$\alpha$ -humulene**, tailored for professionals in research and drug development.

## Chemical Structure

**$\alpha$ -Humulene** is a sesquiterpene with the molecular formula  $C_{15}H_{24}$ .<sup>[6]</sup> Its structure is characterized by an 11-membered ring containing three non-conjugated double bonds.<sup>[2]</sup> The systematic IUPAC name for the most common isomer is (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene.<sup>[6]</sup>

The key structural features include:

- An 11-membered macrocycle: This large ring structure imparts significant conformational flexibility to the molecule.
- Three trisubstituted double bonds: These are located at positions 1, 4, and 8 of the cycloundecatriene ring and are all in the E (trans) configuration in the most stable and common isomer.<sup>[6]</sup>
- Four methyl groups: Two of these are geminal (attached to the same carbon atom, C6), one is at C2, and one is at C9.

## Stereoisomerism

The stereochemistry of  $\alpha$ -humulene is a critical aspect of its chemical identity and biological activity.

## Geometric Isomerism

The presence of three double bonds within the 11-membered ring gives rise to the possibility of geometric isomerism. The most prevalent and naturally occurring isomer is the (1E,4E,8E)-stereoisomer.<sup>[6]</sup> Other geometric isomers are possible but are less common.

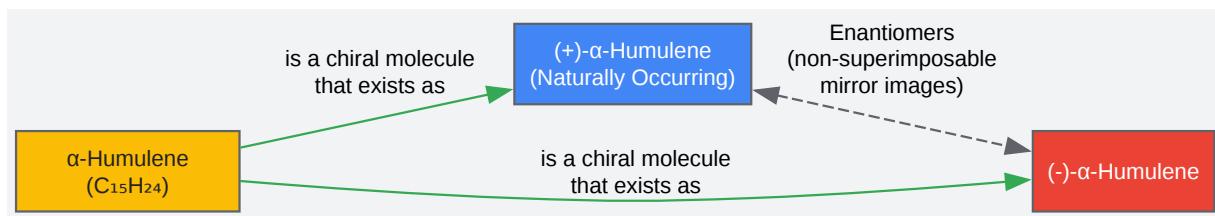
## Enantiomers

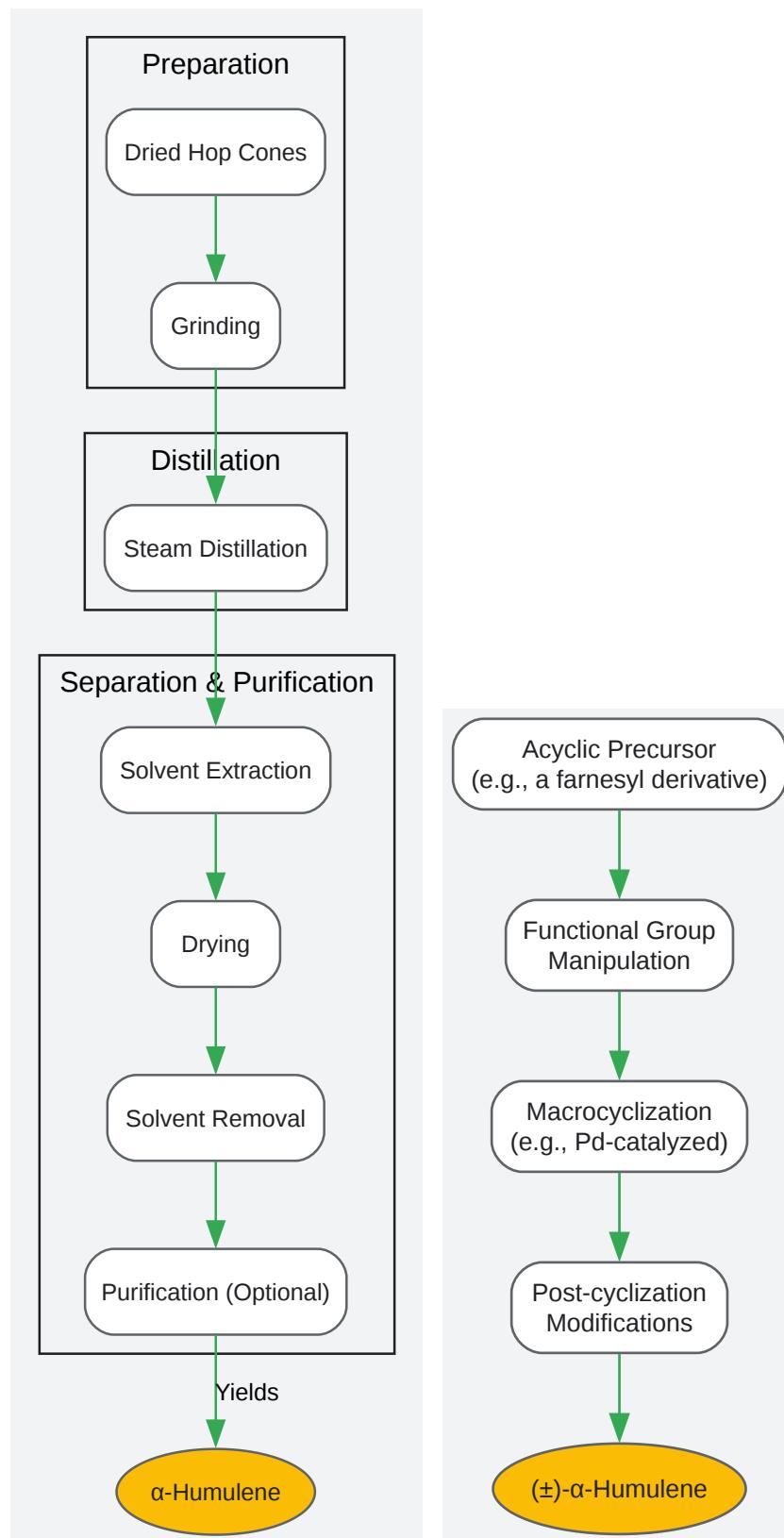
$\alpha$ -Humulene possesses a single chiral center at the C9 position, which bears a methyl group and a hydrogen atom. This chirality means that  $\alpha$ -humulene can exist as a pair of enantiomers:

- (+)- $\alpha$ -Humulene: This is the naturally occurring enantiomer. While the specific rotation is positive, the absolute configuration at the C9 chiral center has not been definitively assigned as R or S in the readily available literature.
- (-)- $\alpha$ -Humulene: This is the corresponding enantiomer.

The biological activities of these enantiomers can differ, highlighting the importance of stereoselective synthesis and analysis in drug development.

The relationship between the enantiomers of  $\alpha$ -humulene can be visualized as follows:



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)